molecular formula C25H26N6O3S B2507416 N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-55-6

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

Cat. No.: B2507416
CAS No.: 872995-55-6
M. Wt: 490.58
InChI Key: WSFNNMYIIMFZQW-UHFFFAOYSA-N
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Description

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide (CAS: 872995-55-6, molecular weight: 490.6 g/mol, molecular formula: C25H26N6O3S) is a heterocyclic compound featuring:

  • A triazolo[4,3-b]pyridazin core, which is a fused bicyclic system known for its pharmacological relevance.
  • A thioether linkage connecting the triazolo-pyridazin moiety to a 2-((2,3-dimethylphenyl)amino)-2-oxoethyl group.
  • A terminal 4-methoxybenzamide group attached via an ethyl spacer.
    Key structural elements include the electron-donating 2,3-dimethylphenyl and 4-methoxybenzamide substituents, which influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name

N-[2-[6-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3S/c1-16-5-4-6-20(17(16)2)27-23(32)15-35-24-12-11-21-28-29-22(31(21)30-24)13-14-26-25(33)18-7-9-19(34-3)10-8-18/h4-12H,13-15H2,1-3H3,(H,26,33)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFNNMYIIMFZQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.

Chemical Structure and Synthesis

The compound features a pyridazine ring , a triazole moiety , and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step organic reactions:

  • Formation of the Pyridazine Ring : Initiated from suitable dicarbonyl compounds through cyclization.
  • Incorporation of the Triazole Moiety : Achieved via coupling reactions.
  • Functional Group Modifications : Introduces the dimethylphenylamino and oxoethylthio groups through nucleophilic substitutions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of various biological pathways.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds with similar structures. For instance, derivatives featuring triazole and pyridazine rings have shown promising results against various cancer cell lines. The compound's ability to inhibit tumor growth is thought to be linked to its interference with cellular signaling pathways involved in proliferation and apoptosis.

COX Inhibition

Research indicates that compounds with similar scaffolds exhibit inhibitory activity against cyclooxygenase (COX) enzymes, particularly COX-II. For example, related derivatives have shown IC50 values significantly lower than established COX inhibitors like Celecoxib. This suggests potential anti-inflammatory properties that could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorSignificant inhibition of cancer cell proliferation
COX InhibitionIC50 values lower than 0.5 μM against COX-II
Anti-inflammatoryPotential reduction in inflammation markers

Case Study: Antitumor Efficacy

A study conducted on a series of triazole derivatives demonstrated that specific modifications could enhance their cytotoxic effects against breast cancer cells. The derivatives showed an increase in apoptosis rates compared to untreated controls, indicating that the structural components of this compound might similarly enhance therapeutic efficacy .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide may exhibit significant anticancer properties. The triazole ring is often associated with the inhibition of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. Studies have shown that triazole derivatives can inhibit the activity of certain kinases involved in cancer proliferation, suggesting that this compound could be developed as a targeted cancer therapy .

Antimicrobial Activity

The presence of thioether and triazole functionalities in the compound has been linked to antimicrobial properties. Research has demonstrated that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

Anti-inflammatory Effects

Compounds containing the triazole moiety have been reported to exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound may enhance its efficacy as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of this compound. Modifications to the triazole ring or the benzamide portion can significantly impact biological activity and selectivity towards specific targets. For instance:

Modification TypeEffect on Activity
Triazole SubstitutionEnhanced anticancer activity
Benzamide VariationImproved selectivity for COX inhibition

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of several triazole derivatives on human cancer cell lines. The results indicated that modifications similar to those found in this compound resulted in significant cytotoxicity against breast and lung cancer cells .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, derivatives with thioether linkages demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the potential for developing new therapeutic agents from such compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold and Substituent Variations

The target compound belongs to a family of triazolo-pyridazine derivatives with modifications in aryl and benzamide groups. Below is a comparative analysis with close analogs:

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents
Target (872995-55-6) C25H26N6O3S 490.6 2,3-dimethylphenylamino; 4-methoxybenzamide
Analog 1 (872995-12-5) C25H24N6O4S 504.6 Benzo[d][1,3]dioxol-5-ylmethylamino; 4-methylbenzamide
Analog 2 (872994-09-7) C22H19N7O4S 477.5 4-nitrophenylamino; benzamide
Analog 3 (923121-43-1) C18H18F2N4O2S 392.4 2,6-difluorobenzylamino; pivalamide
Key Observations:

In contrast, Analog 2’s 4-nitro group is electron-withdrawing, which may improve membrane permeability but reduce solubility .

Molecular Weight and Solubility :

  • The target (490.6 g/mol) and Analog 1 (504.6 g/mol) have higher molecular weights compared to Analog 2 (477.5 g/mol), likely due to extended substituents. The methoxy group in the target may improve aqueous solubility relative to Analog 2’s nitro group .

Biological Implications :

  • Nitro groups (Analog 2) are associated with antimycobacterial activity but may confer toxicity risks .
  • Fluorine substitutions (Analog 3) enhance metabolic stability and lipophilicity, common in kinase inhibitors .

Structural Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (–7), the target compound shows:

  • ~75–80% similarity to Analog 1 (due to shared triazolo-pyridazin core and benzamide groups).
  • ~60–65% similarity to Analog 2 (divergence due to nitro vs. methoxy substituents) .

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